molecular formula C26H27N5O5S2 B11098466 1,2-bis(propylsulfonyl)-7-(pyridin-4-yl)-N'-[(E)-pyridin-4-ylmethylidene]indolizine-3-carbohydrazide

1,2-bis(propylsulfonyl)-7-(pyridin-4-yl)-N'-[(E)-pyridin-4-ylmethylidene]indolizine-3-carbohydrazide

Cat. No.: B11098466
M. Wt: 553.7 g/mol
InChI Key: GGKQKAFNRQWEGW-RDRPBHBLSA-N
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Description

12-BIS(PROPANE-1-SULFONYL)-7-(PYRIDIN-4-YL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]INDOLIZINE-3-CARBOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes indolizine, pyridine, and sulfonyl groups, making it an interesting subject for research in chemistry, biology, and materials science.

Preparation Methods

The synthesis of 12-BIS(PROPANE-1-SULFONYL)-7-(PYRIDIN-4-YL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]INDOLIZINE-3-CARBOHYDRAZIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the indolizine core, followed by the introduction of pyridine and sulfonyl groups through various chemical reactions. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Condensation: It can undergo condensation reactions to form larger molecules or polymers.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

12-BIS(PROPANE-1-SULFONYL)-7-(PYRIDIN-4-YL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]INDOLIZINE-3-CARBOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological processes and as a potential therapeutic agent.

    Industry: The compound can be used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 12-BIS(PROPANE-1-SULFONYL)-7-(PYRIDIN-4-YL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]INDOLIZINE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 12-BIS(PROPANE-1-SULFONYL)-7-(PYRIDIN-4-YL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]INDOLIZINE-3-CARBOHYDRAZIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    Indolizine derivatives: These compounds share the indolizine core but differ in the attached functional groups.

    Pyridine derivatives: These compounds contain the pyridine ring but may have different substituents.

    Sulfonyl compounds: These compounds feature sulfonyl groups but vary in their overall structure and reactivity.

The uniqueness of 12-BIS(PROPANE-1-SULFONYL)-7-(PYRIDIN-4-YL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]INDOLIZINE-3-CARBOHYDRAZIDE lies in its specific arrangement of these functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H27N5O5S2

Molecular Weight

553.7 g/mol

IUPAC Name

1,2-bis(propylsulfonyl)-7-pyridin-4-yl-N-[(E)-pyridin-4-ylmethylideneamino]indolizine-3-carboxamide

InChI

InChI=1S/C26H27N5O5S2/c1-3-15-37(33,34)24-22-17-21(20-7-12-28-13-8-20)9-14-31(22)23(25(24)38(35,36)16-4-2)26(32)30-29-18-19-5-10-27-11-6-19/h5-14,17-18H,3-4,15-16H2,1-2H3,(H,30,32)/b29-18+

InChI Key

GGKQKAFNRQWEGW-RDRPBHBLSA-N

Isomeric SMILES

CCCS(=O)(=O)C1=C2C=C(C=CN2C(=C1S(=O)(=O)CCC)C(=O)N/N=C/C3=CC=NC=C3)C4=CC=NC=C4

Canonical SMILES

CCCS(=O)(=O)C1=C2C=C(C=CN2C(=C1S(=O)(=O)CCC)C(=O)NN=CC3=CC=NC=C3)C4=CC=NC=C4

Origin of Product

United States

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